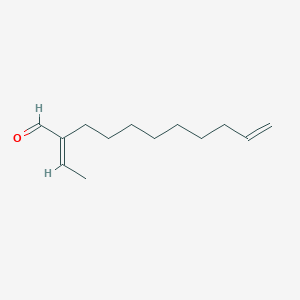

2-Ethylideneundec-10-en-1-al

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

72894-14-5 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

(2E)-2-ethylideneundec-10-enal |

InChI |

InChI=1S/C13H22O/c1-3-5-6-7-8-9-10-11-13(4-2)12-14/h3-4,12H,1,5-11H2,2H3/b13-4+ |

InChI Key |

BGAYGLVXLJBTTR-YIXHJXPBSA-N |

Isomeric SMILES |

C/C=C(\CCCCCCCC=C)/C=O |

Canonical SMILES |

CC=C(CCCCCCCC=C)C=O |

Origin of Product |

United States |

Foundational Context and Significance of 2 Alkenals

2-Alkenals, also known as α,β-unsaturated aldehydes, are characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This arrangement of electrons results in a highly reactive chemical structure. Due to their electrophilic nature, 2-alkenals can readily react with nucleophilic biomolecules such as proteins, making them a subject of interest in various biological and chemical studies. nih.gov

The significance of 2-alkenals spans various fields. In the food industry, many of these compounds contribute to the natural aroma and flavor of various products. ontosight.ai For instance, (Z)-2-octenal is noted for its fruity and floral odor. ontosight.ai Furthermore, the reactivity of 2-alkenals has led to investigations into their potential antimicrobial and antifungal properties, which could have applications in the development of natural preservatives. ontosight.ai

From a toxicological perspective, 2-alkenals are also recognized as products of lipid peroxidation in biological systems, a process associated with oxidative stress. The ability of these compounds to form adducts with cellular macromolecules is a key area of research in understanding the mechanisms of cellular damage and disease. nih.gov

Current Landscape of Academic Inquiry Pertaining to 2 Alkenals

The current academic inquiry into 2-alkenals is diverse. Researchers are actively exploring their roles in biological systems, their synthesis, and their potential applications.

One major area of research focuses on the biological activities of these compounds. Studies have investigated the growth-inhibition activity of various 2-alkenals against microorganisms like Rhodotorula gracilis. jst.go.jp The structure-activity relationship is a key focus, with research indicating that the length of the carbon chain and the presence of other functional groups can significantly influence their biological effects. jst.go.jp

Another significant research avenue is the study of 2-alkenals as biomarkers of oxidative stress. The formation of adducts between 2-alkenals and proteins, such as hemoglobin, is being investigated to understand the link between lipid peroxidation and pathological conditions. nih.gov Research has identified novel adducts, such as Nτ-(1-carboxyheptan-2-yl)-histidine, formed from the reaction of 2-octenal (B7820987) with hemoglobin, suggesting a heme-dependent modification pathway. nih.gov

The synthesis of 2-alkenals is also a subject of academic interest. While some are naturally occurring, synthetic routes are often necessary for detailed study and for the production of analogues with potentially enhanced or modified activities.

Delineation of Research Objectives and Scope for Studies on 2 Alkenals

Established Reaction Pathways for the Preparation of 2-Ethylideneundec-10-en-1-al

The most established and logical synthetic pathway to this compound proceeds in two main steps: the oxidation of a suitable precursor alcohol and the subsequent olefination to introduce the ethylidene group.

Step 1: Oxidation of 10-Undecen-1-ol (B85765) to 10-Undecenal (B94395)

The synthesis typically begins with 10-undecen-1-ol, a commercially available linear alkenol. researchgate.net The primary alcohol group is oxidized to an aldehyde, yielding 10-undecenal. chemicalbook.com Several reliable methods are available for this transformation, chosen for their mildness and high chemoselectivity, which prevents over-oxidation to the carboxylic acid and preserves the terminal double bond. masterorganicchemistry.com

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. wikipedia.org It is known for its mild conditions and wide tolerance of functional groups, making it suitable for oxidizing long-chain unsaturated alcohols. researchgate.netresearchgate.netacs.org The reaction proceeds via an alkoxysulfonium salt intermediate. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that efficiently oxidizes primary alcohols to aldehydes under neutral pH and at room temperature. wikipedia.orgorganic-chemistry.org It offers advantages such as short reaction times, high yields, and tolerance of sensitive functional groups like the alkene in the substrate. wikipedia.orgpitt.edu The oxidation of sensitive α,β-unsaturated alcohols to their corresponding aldehydes is a key application of this reagent. wikipedia.org

Step 2: Olefination of 10-Undecenal

With 10-undecenal in hand, the crucial ethylidene group (C=CHCH₃) is introduced via an olefination reaction. The Wittig and Horner-Wadsworth-Emmons reactions are the most common and well-established methods for this purpose. wikipedia.orgwikipedia.org

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide, in this case, ethylidenetriphenylphosphorane. The ylide is typically generated in situ by treating ethyltriphenylphosphonium bromide with a strong base. wikipedia.org The ylide then reacts with the aldehyde (10-undecenal) to form an oxaphosphetane intermediate, which collapses to yield the desired alkene (this compound) and triphenylphosphine (B44618) oxide. wikipedia.orgwikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate-stabilized carbanion. wikipedia.org These carbanions are more nucleophilic and generally less basic than Wittig ylides. wikipedia.org The reaction of an aldehyde with a phosphonate (B1237965) carbanion, such as that derived from diethyl ethylphosphonate, typically produces E-alkenes with high stereoselectivity. wikipedia.orgtcichemicals.com A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org

Emerging Synthetic Strategies for this compound

Recent advancements in synthetic chemistry offer more efficient and environmentally friendly alternatives to the classical pathways.

Catalytic Oxidation: Palladium-catalyzed oxidation presents a more modern approach for the initial oxidation step. For instance, the oxidation of 10-undecen-1-ol to 10-undecenal has been achieved with high yield (91%) using a Pd(OAc)₂/pyridine/O₂ system in toluene. doi.org This method avoids the use of stoichiometric, often toxic, oxidizing agents.

One-Pot and Tandem Reactions: To improve process efficiency, one-pot procedures that combine oxidation and olefination are being explored. A chemo-enzymatic approach involves the use of a carboxylic acid reductase (CAR) enzyme to convert a carboxylic acid to an aldehyde, which then undergoes a Wittig reaction in the same pot. beilstein-journals.org This strategy has been demonstrated for the synthesis of various α,β-unsaturated esters from aliphatic carboxylic acids and could be adapted for aldehyde synthesis. beilstein-journals.org

Modified Olefination Reagents: The development of new olefination reagents aims to improve stereoselectivity and reactivity. For example, the Still-Gennari modification of the HWE reaction utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) to favor the formation of Z-alkenes. wikipedia.org While the target compound is likely the E-isomer, such modifications provide greater control over the stereochemical outcome.

Optimization of Reaction Conditions for the Synthesis of this compound

The yield and stereoselectivity of the synthesis are highly dependent on the reaction conditions. Optimization of these parameters is crucial for an efficient process.

Oxidation Step Optimization:

For the oxidation of 10-undecen-1-ol, key parameters include the choice of oxidant, solvent, and temperature.

| Parameter | Swern Oxidation | Dess-Martin Oxidation | Pd-Catalyzed Oxidation |

| Oxidant | Oxalyl Chloride/DMSO | Dess-Martin Periodinane | Pd(OAc)₂ / O₂ |

| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) | Toluene |

| Temperature | -78 °C to room temp | Room Temperature | 80 °C |

| Base | Triethylamine | Not required (or Pyridine buffer) | Pyridine |

| Typical Yield | High | High | ~91% doi.org |

Data compiled from general principles of Swern and Dess-Martin oxidations and a specific palladium-catalyzed example. wikipedia.orgwikipedia.orgdoi.org

Olefination Step Optimization:

In the Wittig and HWE reactions, the choice of base, solvent, and temperature significantly influences the stereochemical outcome (E/Z ratio).

| Parameter | Wittig Reaction (Unstabilized Ylide) | HWE Reaction |

| Phosphorus Reagent | Ethyltriphenylphosphonium bromide | Diethyl ethylphosphonate |

| Base | n-BuLi, NaH, t-BuOK | NaH, K₂CO₃, DBU |

| Solvent | THF, Diethyl Ether | THF, DMF, Toluene |

| Temperature | -78 °C to room temp | 0 °C to room temp |

| Stereoselectivity | Generally Z-selective (salt-free) | Generally E-selective |

| Additives | Lithium salts can increase E-selectivity | Crown ethers with K⁺ can increase Z-selectivity |

Data compiled from general principles of Wittig and Horner-Wadsworth-Emmons reactions. wikipedia.orgwikipedia.orgorganicchemistrydata.org

Catalyst Systems Employed in this compound Production

While the olefination steps are often promoted by stoichiometric bases, catalytic systems are primarily relevant in the oxidation step and in emerging green methodologies.

Palladium Catalysts for Oxidation: As mentioned, palladium(II) acetate (B1210297) is an effective catalyst for the aerobic oxidation of 10-undecen-1-ol. doi.org The catalytic cycle involves the formation of a palladium alkoxide, followed by β-hydride elimination to yield the aldehyde and a palladium(0) species, which is then re-oxidized by oxygen.

Bases as Promoters in Olefination: In Wittig and HWE reactions, strong bases are used in stoichiometric amounts to deprotonate the phosphonium salt or phosphonate ester, generating the reactive carbanion (ylide). The choice of base and its counterion can influence the reaction's stereoselectivity. wikipedia.orgwikipedia.org

Phase-Transfer Catalysts: For reactions in biphasic or aqueous media, phase-transfer catalysts can be employed to facilitate the reaction between reactants in different phases.

Enzymatic Catalysts: Biocatalysis represents an emerging area. Carboxylic acid reductase (CAR) enzymes can catalyze the reduction of carboxylic acids to aldehydes, and oxidases can perform the reverse reaction on alcohols. beilstein-journals.orgacs.org These enzymes offer high selectivity under mild, aqueous conditions. beilstein-journals.org

Green Chemistry Approaches in this compound Synthesis

Efforts to make the synthesis of α,β-unsaturated aldehydes more environmentally benign focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. rsc.org

Aqueous Wittig Reaction: Water has been demonstrated as an effective medium for Wittig reactions, especially with stabilized ylides and a range of aldehydes. acs.org Despite the poor solubility of some reactants, these reactions can proceed with accelerated rates and high yields, avoiding the use of toxic organic solvents like DMF or DMSO. rsc.orgacs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for Wittig and HWE reactions from hours to minutes. tandfonline.comtubitak.gov.trsioc-journal.cn This method is often performed under solvent-free conditions, using a solid support like basic alumina, which further enhances its green credentials by simplifying workup. tubitak.gov.tr

Solvent-Free Reactions: Solvent-free Wittig reactions, often facilitated by microwave heating or grinding, eliminate the need for volatile and often toxic organic solvents, reducing waste and environmental impact. tubitak.gov.trbeyondbenign.org

Biocatalytic Routes: As noted, using enzymes for the oxidation or precursor synthesis steps aligns with green chemistry principles by operating under mild conditions (room temperature, neutral pH) in aqueous media. beilstein-journals.orgacs.org The tandem one-pot biocatalytic oxidation followed by a Wittig reaction in water is a prime example of a green synthetic strategy. acs.org

Aldehyde Group Reactivity of this compound

The aldehyde group in this compound is part of an α,β-unsaturated system, which allows for both 1,2-addition directly to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon. The presence of the ethylidene group creates steric hindrance around the double bond, potentially influencing the regioselectivity of certain reactions.

Nucleophilic addition is a characteristic reaction of aldehydes. In the case of this compound, strong, "hard" nucleophiles (like organolithium reagents or Grignard reagents) are expected to favor direct 1,2-addition to the carbonyl carbon. Softer nucleophiles, such as cuprates or enolates, would typically favor 1,4-conjugate addition.

Table 1: Predicted Nucleophilic Addition Reactions

| Nucleophile Type | Reagent Example | Predicted Major Product Pathway |

|---|---|---|

| Hard Nucleophile | Methylmagnesium Bromide (CH₃MgBr) | 1,2-addition |

| Soft Nucleophile | Lithium Dimethylcuprate ((CH₃)₂CuLi) | 1,4-conjugate addition |

The aldehyde functionality can participate in condensation reactions with various nucleophiles, such as amines or stabilized ylides. For instance, reaction with a primary amine would be expected to form an imine. The Wittig reaction, involving a phosphonium ylide, would likely occur at the aldehyde carbonyl to form a new, more extended conjugated diene system.

The aldehyde group is readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely also oxidize the terminal alkene. However, selective oxidation of the aldehyde in the presence of the alkene could be achieved using milder reagents like silver oxide (Ag₂O) in the Tollens' test.

Reduction of the aldehyde can yield different products depending on the reagent. Sodium borohydride (B1222165) (NaBH₄) would selectively reduce the aldehyde to the corresponding allylic alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation. To reduce both the aldehyde and the alkene moieties, catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) under hydrogen gas would be effective.

Table 2: Predicted Oxidation and Reduction Outcomes

| Reaction Type | Reagent | Predicted Product |

|---|---|---|

| Selective Oxidation | Silver Oxide (Ag₂O) | 2-Ethylideneundec-10-en-1-oic acid |

| Selective Reduction | Sodium Borohydride (NaBH₄) | 2-Ethylideneundec-10-en-1-ol |

Alkene Moiety Reactivity of this compound

The molecule contains two distinct alkene functionalities: the α,β-unsaturated double bond conjugated to the aldehyde and the isolated terminal double bond at the end of the carbon chain. The terminal alkene is generally more susceptible to standard electrophilic additions than the electron-deficient conjugated alkene.

The terminal double bond is expected to readily undergo electrophilic addition reactions. For example, hydrohalogenation with hydrogen bromide (HBr) would proceed via a carbocation intermediate. In the absence of peroxides, this would follow Markovnikov's rule, with the bromine atom adding to the more substituted carbon (C10). In the presence of peroxides, anti-Markovnikov addition would occur. Similarly, hydration using aqueous acid would lead to the formation of an alcohol at the C10 position.

Both alkene moieties could potentially participate in cycloaddition reactions. The conjugated system of the α,β-unsaturated aldehyde makes it a potential diene or dienophile in Diels-Alder reactions, depending on the reaction partner. However, it is more likely that the electron-rich terminal alkene would act as the dienophile in a reaction with an electron-poor diene.

Another important cycloaddition is 1,3-dipolar cycloaddition. For instance, reaction with ozone (O₃) would lead to ozonolysis, cleaving the double bonds. Selective ozonolysis of the more electron-rich terminal alkene over the conjugated alkene might be achievable under carefully controlled conditions.

Polymerization Potential via the Alkene Unit

The structure of this compound presents two distinct sites for polymerization: the conjugated C=C bond of the α,β-unsaturated aldehyde system and the terminal C=C bond at the ω-10 position. The reactivity of these sites towards polymerization is governed by different electronic and steric factors.

The α,β-unsaturated system is prone to polymerization due to the electron-withdrawing effect of the adjacent carbonyl group, which activates the double bond towards nucleophilic attack. wikipedia.org This moiety can undergo polymerization through various mechanisms, including anionic, cationic, and radical pathways. google.comgoogle.comethernet.edu.etwikipedia.org For instance, anionic polymerization of similar α,β-unsaturated aldehydes, such as acrolein, has been shown to proceed readily. researchgate.netrsc.orgtandfonline.com Radical polymerization, often initiated by radical species, is also a common method for polymerizing vinyl monomers and could be applicable here. wikipedia.orglumenlearning.comlibretexts.org

The terminal alkene at the 10-position behaves more like a typical isolated double bond. It is less activated than the conjugated system and would likely require different polymerization conditions, such as those used for the polymerization of ethylene (B1197577) or propylene, often involving transition-metal catalysts or radical initiators under specific conditions. libretexts.orgacs.org The polymerization of this terminal group could lead to the formation of long-chain polymers with the aldehyde functionality as a pendant group.

It is also conceivable that under certain conditions, both alkene units could participate in polymerization, potentially leading to cross-linked polymer networks. The formation of such materials would be highly dependent on the chosen polymerization method and reaction conditions.

Intermolecular Reactions of this compound in Complex Mixtures

In complex mixtures, such as those found in fragrance compositions or during multi-component syntheses, this compound can undergo a variety of intermolecular reactions. Its bifunctional nature allows for a rich and diverse reactivity profile.

Michael Addition: The electrophilic β-carbon of the α,β-unsaturated aldehyde system is susceptible to conjugate addition by a wide range of nucleophiles in what is known as the Michael reaction. fiveable.melibretexts.orglibretexts.orgpressbooks.pubresearchgate.net In a complex mixture containing nucleophiles such as amines, thiols, or enolates, this compound could readily form adducts. For example, the reaction with a primary or secondary amine would likely yield a β-amino aldehyde. libretexts.orgpressbooks.pub

Hetero-Diels-Alder Reactions: The conjugated diene-like system of the α,β-unsaturated aldehyde can act as a dienophile in hetero-Diels-Alder reactions. acs.orgnih.govvu.nlacs.org In the presence of an electron-rich diene, a [4+2] cycloaddition could occur to form a substituted dihydropyran ring. This type of reaction is a powerful tool for the construction of six-membered heterocyclic rings. acs.orgnih.gov

Aldol (B89426) and Related Condensations: The aldehyde functionality can participate in aldol-type reactions, either as an electrophile or, after deprotonation at the α-position (if possible), as a nucleophile. msu.edulibretexts.org In a complex mixture containing other aldehydes or ketones, crossed aldol reactions could lead to a variety of condensation products.

The presence of two reactive sites (the conjugated system and the terminal alkene) can lead to a complex product distribution in uncontrolled reactions. The selectivity for a particular reaction pathway would depend on the specific reagents present in the mixture and the reaction conditions (temperature, catalyst, solvent).

Stereochemical Control in Reactions of this compound

Many of the potential reactions of this compound can lead to the formation of new stereocenters. The control of the stereochemical outcome of these reactions is a critical aspect of modern organic synthesis.

In Michael additions, the use of chiral nucleophiles, chiral auxiliaries, or chiral catalysts can direct the addition to one face of the molecule, leading to the formation of a specific enantiomer or diastereomer. fiveable.menih.gov Similarly, asymmetric catalysis has been successfully applied to the hetero-Diels-Alder reaction of α,β-unsaturated aldehydes, allowing for the synthesis of enantiomerically enriched dihydropyrans. acs.orgnih.govrsc.org

The stereochemistry of the ethylidene group (E/Z isomerism) in the starting material will also influence the stereochemical outcome of subsequent reactions. For example, in asymmetric SE' reactions of γ-substituted α,β-unsaturated aldehydes, the geometry of the double bond can have a significant impact on the diastereoselectivity of the product. acs.orgnih.gov

An illustrative example of stereochemical control in the hetero-Diels-Alder reaction of a generic α,β-unsaturated aldehyde is presented in the table below, based on data for similar compounds. acs.orgnih.govacs.org

| Diene | Lewis Acid Catalyst | Temperature (°C) | Diastereomeric Ratio (endo:exo) |

| Danishefsky's Diene | ZnCl₂ | 25 | 90:10 |

| (S)-Garner's Diene | Eu(fod)₃ | -78 | 95:5 |

| Brassard's Diene | TiCl₄ | -78 | >98:2 |

This table is illustrative and based on data for analogous compounds.

Kinetic and Thermodynamic Analyses of this compound Transformations

The reactions of this compound can be understood in terms of kinetic and thermodynamic control. The presence of multiple reactive sites means that the initial product formed (the kinetic product) may not be the most stable product (the thermodynamic product).

A classic example is the competition between 1,2-addition (to the carbonyl group) and 1,4-addition (conjugate addition) of a nucleophile to the α,β-unsaturated aldehyde system. libretexts.orgpressbooks.pubfiveable.me Generally, direct addition to the carbonyl (1,2-addition) is faster and is favored under kinetic control (low temperature, short reaction time). In contrast, conjugate addition (1,4-addition) often leads to a more stable product and is favored under thermodynamic control (higher temperature, longer reaction time). libretexts.orgmasterorganicchemistry.com

The isomerization of the double bonds within the molecule is another transformation that can be analyzed from a kinetic and thermodynamic perspective. For instance, the migration of the terminal double bond to an internal position might be thermodynamically favorable due to the formation of a more substituted, and thus more stable, alkene. acs.orgnih.gov Such isomerizations can be catalyzed by acids, bases, or transition metals. The study of the thermodynamics of isomerization of similar molecules, such as monoterpene epoxides, provides insight into the relative stabilities of different isomers. acs.org

The polymerization of this compound is also subject to thermodynamic considerations. The Gibbs free energy of polymerization (ΔGp) determines whether polymerization is favorable. researchgate.netchinesechemsoc.org For many monomers, there is a ceiling temperature (Tc) above which the polymer is thermodynamically unstable and will depolymerize back to the monomer.

An illustrative table showing the general principles of kinetic versus thermodynamic control in the addition of a nucleophile to an α,β-unsaturated aldehyde is provided below.

| Reaction Condition | Favored Product | Rationale |

| Low Temperature (-78 °C) | 1,2-Addition (Kinetic) | Lower activation energy for direct attack on the carbonyl carbon. |

| Room Temperature | 1,4-Addition (Thermodynamic) | Formation of a more stable C-C single bond and a resonance-stabilized enolate intermediate. |

This table is illustrative and based on general principles for α,β-unsaturated aldehydes.

Derivatization and Functionalization Strategies for 2 Ethylideneundec 10 En 1 Al

Transformations to Generate Novel Chemical Entities from 2-Ethylideneundec-10-en-1-al

The unique structure of this compound, featuring two reactive centers, allows for a variety of chemical transformations to generate novel compounds. The α,β-unsaturated aldehyde can undergo reactions at the carbonyl group, the carbon-carbon double bond in conjugation with the carbonyl, and the α-carbon. Simultaneously, the terminal alkene at the other end of the molecule offers another site for functionalization.

Key transformations can include:

Oxidation and Reduction Reactions: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, leading to the formation of 2-ethylideneundec-10-en-1-oic acid or 2-ethylideneundec-10-en-1-ol, respectively.

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, leading to the formation of cyanohydrins, acetals, and imines.

Conjugate Addition (Michael Addition): The β-carbon of the α,β-unsaturated system is electrophilic and can react with nucleophiles such as amines, thiols, and enolates.

Reactions at the Terminal Alkene: The terminal double bond can undergo various addition reactions, including hydrogenation, halogenation, hydrohalogenation, and epoxidation.

These transformations can be performed selectively, allowing for the synthesis of a diverse range of derivatives. For instance, selective reduction of the aldehyde in the presence of the terminal alkene can be achieved using specific reducing agents.

| Transformation Type | Reagents and Conditions | Product Class |

| Oxidation of Aldehyde | Jones reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid |

| Reduction of Aldehyde | Sodium borohydride (B1222165) (NaBH₄), methanol | Primary Alcohol |

| Conjugate Addition | Diethylamine, ethanol | β-Amino Aldehyde |

| Epoxidation of Terminal Alkene | meta-Chloroperoxybenzoic acid (mCPBA) | Epoxide |

Utilization of this compound as a Key Building Block in Complex Syntheses

The bifunctional nature of this compound makes it a valuable precursor in the synthesis of more complex molecules across various industries.

In the field of agrochemicals, long-chain aldehydes and their derivatives are utilized in the synthesis of insecticides, herbicides, and fungicides. The dual reactivity of this compound could be exploited to synthesize novel agrochemical agents. For example, the terminal alkene could be converted to a functional group that enhances pesticidal activity, while the α,β-unsaturated aldehyde could be transformed into a moiety that improves the compound's uptake by the target organism.

Hypothetical research could involve the synthesis of pyrethroid-like esters, where the carboxylic acid derived from the oxidation of this compound is esterified with a suitable alcohol.

| Agrochemical Class | Synthetic Transformation | Potential Application |

| Insecticides | Oxidation to carboxylic acid followed by esterification | Crop protection |

| Fungicides | Reaction with azoles at the α,β-unsaturated system | Control of fungal pathogens |

| Herbicides | Derivatization of the terminal alkene | Weed management |

The structural motifs present in this compound are found in various biologically active molecules. As such, it could serve as a key intermediate in the synthesis of new pharmaceutical compounds. The α,β-unsaturated aldehyde is a feature in some anticancer agents, where it can act as a Michael acceptor, covalently binding to biological nucleophiles.

For instance, the reaction of this compound with a nucleophilic pharmacophore could lead to the development of targeted therapies. The long aliphatic chain could also be modified to influence the compound's lipophilicity and pharmacokinetic properties.

| Therapeutic Area | Key Reaction | Potential Drug Class |

| Oncology | Michael addition of a thiol-containing molecule | Covalent inhibitor |

| Infectious Diseases | Reductive amination of the aldehyde | Antibacterial or antiviral agent |

| Inflammation | Conversion to a lactone derivative | Anti-inflammatory agent |

The long hydrocarbon chain of this compound makes it an attractive starting material for the synthesis of surfactants. By introducing a hydrophilic head group, the hydrophobic tail can be tailored to create novel amphiphilic molecules.

One potential route involves the sulfonation of the terminal alkene to produce a sodium alkyl sulfate. Alternatively, the aldehyde could be oxidized to a carboxylic acid and then saponified to yield a carboxylate surfactant. The presence of the ethylidene group could influence the packing and surface properties of the resulting surfactant.

| Surfactant Type | Synthetic Route | Potential Application |

| Anionic | Sulfonation of the terminal alkene | Detergents, emulsifiers |

| Anionic | Oxidation of the aldehyde to a carboxylic acid and saponification | Soaps, foaming agents |

| Non-ionic | Ethoxylation of the alcohol derived from the reduction of the aldehyde | Wetting agents, dispersants |

The terminal alkene in this compound allows it to function as a monomer in addition polymerization reactions. The resulting polymer would have pendant aldehyde groups along the backbone, which could be further functionalized to create specialty polymers with unique properties.

For example, these aldehyde groups could be used for cross-linking the polymer chains, leading to the formation of thermosetting resins. They could also serve as reactive sites for grafting other molecules onto the polymer, creating materials for applications such as drug delivery or catalysis.

| Polymerization Method | Resulting Polymer Type | Potential Application |

| Free-radical polymerization | Polyalkene with pendant aldehyde groups | Adhesives, coatings |

| Ring-opening metathesis polymerization (ROMP) | Functionalized polyolefin | Specialty materials |

The α,β-unsaturated aldehyde moiety is known to exhibit antimicrobial activity. This is often attributed to its ability to react with nucleophilic residues in proteins and enzymes, disrupting their function. Therefore, this compound itself, or its derivatives, could possess antifungal properties.

Research in this area could focus on synthesizing a series of derivatives by modifying the terminal alkene or the ethylidene group and evaluating their activity against various fungal strains. The long aliphatic chain might enhance the compound's ability to penetrate the fungal cell membrane.

| Derivative Class | Synthetic Modification | Potential Antifungal Target |

| Schiff bases | Reaction of the aldehyde with primary amines | Fungal cell wall synthesis |

| Thiazole derivatives | Reaction with aminothiols | Fungal enzymes |

| Epoxides | Epoxidation of the terminal alkene | Membrane integrity |

Regioselective and Chemoselective Modifications of this compound

The presence of two distinct reactive centers in this compound—the conjugated system of the α,β-unsaturated aldehyde and the isolated terminal alkene—allows for selective chemical modifications. The challenge and opportunity lie in controlling the reaction conditions to target one functional group while leaving the other intact.

One of the primary chemoselective transformations is the reduction of the aldehyde. The selective reduction of α,β-unsaturated aldehydes to the corresponding allylic alcohols is a valuable process in fine chemical synthesis. rsc.orgresearchgate.net For this compound, this would involve the conversion of the aldehyde group to a primary alcohol without affecting the ethylidene or terminal double bonds. Various catalytic systems have been developed for this purpose, including nanoporous gold catalysts and metal-organic frameworks (MOFs) like UiO-66. rsc.orgresearchgate.net These methods often demonstrate high selectivity under specific reaction conditions.

Another key reaction is the Michael addition, which targets the β-carbon of the α,β-unsaturated aldehyde. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A variety of nucleophiles can be employed in Michael additions, offering a pathway to a wide range of derivatives. The electrophilic nature of the β-carbon makes it susceptible to attack by soft nucleophiles.

The terminal double bond offers another site for regioselective modifications. Common reactions at this position include hydroboration-oxidation to yield a terminal alcohol, epoxidation to form an epoxide, and various metathesis reactions. These transformations can be performed selectively in the presence of the α,β-unsaturated aldehyde under carefully controlled conditions.

The following table summarizes potential regioselective and chemoselective modifications of this compound:

| Functional Group Targeted | Reaction Type | Potential Reagents/Catalysts | Resulting Functional Group |

|---|---|---|---|

| α,β-Unsaturated Aldehyde | Chemoselective Reduction | NaBH4/CeCl3 (Luche reduction), Nanoporous Gold Catalysts rsc.org | Allylic Alcohol |

| α,β-Unsaturated Aldehyde | Michael Addition | Thiols, Amines, Grignard reagents (with Cu(I) salts) | β-Substituted Aldehyde |

| Terminal Alkene | Hydroboration-Oxidation | 9-BBN followed by H2O2, NaOH | Primary Alcohol |

| Terminal Alkene | Epoxidation | m-CPBA, Dimethyldioxirane (DMDO) | Epoxide |

| Terminal Alkene | Olefin Metathesis | Grubbs' or Schrock's catalysts | Modified Alkene |

Design and Synthesis of Advanced Materials Incorporating this compound Moieties

The presence of a polymerizable terminal double bond in this compound makes it an attractive monomer for the synthesis of advanced materials. The aldehyde and ethylidene functionalities can be retained in the polymer backbone, offering sites for post-polymerization modifications, or they can be modified prior to polymerization to tailor the properties of the resulting polymer.

Drawing parallels from the polymerization of 10-undecen-1-ol (B85765), metallocene-catalyzed polymerization is a promising strategy for the polymerization of this compound. researchgate.net Metallocene catalysts can provide control over the polymer's molecular weight, and microstructure. The choice of catalyst can influence the tacticity of the polymer, leading to either atactic or isotactic-rich materials. researchgate.net

Another potential route for polymerization is through carbonylative polymerization. This method can be used to create polyketoesters from bifunctional monomers like 10-undecen-1-ol. osti.gov By adapting this strategy, it may be possible to copolymerize this compound with carbon monoxide to produce polymers with ketone and aldehyde functionalities in the backbone.

The aldehyde group within the polymer structure can be utilized for cross-linking, grafting, or the attachment of specific molecules, leading to the development of functional materials with applications in areas such as adhesives, coatings, and drug delivery. For instance, the aldehyde groups can react with amines or hydrazides to form Schiff bases, providing a versatile method for surface functionalization or hydrogel formation.

The following table outlines potential polymerization strategies for this compound and the potential properties and applications of the resulting polymers:

| Polymerization Method | Potential Catalyst | Polymer Type | Key Features and Potential Applications |

|---|---|---|---|

| Metallocene-Catalyzed Polymerization | Zirconocene or Titanocene complexes | Polyolefin with pendant aldehyde groups | Tunable tacticity, post-polymerization modification via the aldehyde, potential for use in functional coatings and adhesives. researchgate.net |

| Radical Polymerization | AIBN, Benzoyl peroxide | Vinyl-type polymer with pendant aldehyde groups | Straightforward synthesis, broad range of comonomers can be incorporated, suitable for creating cross-linked materials. |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' or Schrock's catalysts (with a cyclic comonomer) | Copolymer with aldehyde functionalities | Control over polymer architecture, potential for block copolymers, applications in advanced materials and biomaterials. |

| Carbonylative Polymerization | Palladium-based catalysts | Polyketo-aldehyde or related structures | Introduction of carbonyl groups into the backbone, potential for biodegradable polymers. osti.gov |

Spectroscopic Characterization and Structural Elucidation of 2 Ethylideneundec 10 En 1 Al

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 2-Ethylideneundec-10-en-1-al

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of this compound would provide a wealth of information. The aldehyde proton is expected to be the most downfield signal, appearing as a singlet or a narrow triplet in the region of δ 9.4-9.8 ppm. The vinyl protons of the terminal double bond would resonate around δ 4.9-5.1 ppm for the geminal protons (=CH₂) and δ 5.7-5.9 ppm for the methine proton (-CH=), showing characteristic splitting patterns due to geminal and vicinal coupling. The proton on the ethylidene double bond (=CH-) would likely appear in the δ 6.5-6.8 ppm region, coupled to the methyl group protons. The methyl protons of the ethylidene group would be a doublet around δ 1.8-2.1 ppm. The allylic protons adjacent to both double bonds would show signals in the δ 2.0-2.3 ppm range. The remaining methylene (B1212753) protons of the long alkyl chain would produce a complex multiplet in the δ 1.2-1.6 ppm region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | Aldehyde (-CHO) | 9.4-9.8 | s or t |

| H-10 | Terminal Alkene (-CH=) | 5.7-5.9 | m |

| H-11 | Terminal Alkene (=CH₂) | 4.9-5.1 | m |

| H-2' | Ethylidene (=CH-) | 6.5-6.8 | q |

| H-1' | Ethylidene (-CH₃) | 1.8-2.1 | d |

| H-3 | Allylic (-CH₂-) | 2.2-2.5 | t |

| H-9 | Allylic (-CH₂-) | 2.0-2.2 | q |

| H-4 to H-8 | Alkyl Chain (-CH₂-) | 1.2-1.6 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. The aldehyde carbonyl carbon would be the most deshielded, with a chemical shift in the range of δ 190-200 ppm. The sp² hybridized carbons of the double bonds would appear between δ 110-150 ppm. Specifically, the terminal =CH₂ carbon is expected around δ 114 ppm, and the -CH= carbon around δ 139 ppm. The carbons of the internal ethylidene double bond would have distinct shifts, with the quaternary carbon being more downfield than the methine carbon. The carbons of the alkyl chain would resonate in the δ 20-40 ppm region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |

| C-1 | Aldehyde (C=O) | 190-200 |

| C-2 | Ethylidene (C=) | 140-150 |

| C-2' | Ethylidene (=CH) | 135-145 |

| C-10 | Terminal Alkene (-CH=) | ~139 |

| C-11 | Terminal Alkene (=CH₂) | ~114 |

| C-1' | Ethylidene (-CH₃) | 12-18 |

| C-3 to C-9 | Alkyl Chain (-CH₂-) | 20-40 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For instance, it would show correlations between the aldehyde proton and the protons on C-3 if there is a small coupling. It would also clearly map the couplings within the terminal vinyl system and between the ethylidene vinyl proton and its adjacent methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon atom that has attached protons, for example, linking the aldehyde proton signal to the aldehyde carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connectivity of quaternary carbons and for piecing together the entire molecular framework. For example, correlations would be expected from the aldehyde proton to C-2 and C-3, and from the ethylidene methyl protons to C-2 and C-2'.

Mass Spectrometric Investigations of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation of this compound would be expected to follow characteristic pathways for aldehydes and unsaturated systems.

The molecular ion peak, corresponding to the molecular weight of the compound (C₁₃H₂₂O, MW = 194.31), would be observed. A prominent fragment would likely result from the α-cleavage of the aldehyde, leading to the loss of a hydrogen atom ([M-1]⁺) or the formyl radical ([M-29]⁺). McLafferty rearrangement is also a possibility for aldehydes with a sufficiently long alkyl chain, which could lead to a characteristic neutral loss. Cleavage at the allylic positions (C-3 and C-9) would also be favorable, resulting in resonance-stabilized carbocations. The fragmentation pattern would also show a series of peaks separated by 14 mass units, corresponding to the successive loss of methylene (-CH₂-) groups from the alkyl chain.

Interactive Data Table: Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 194 | [C₁₃H₂₂O]⁺• | Molecular Ion (M⁺•) |

| 193 | [C₁₃H₂₁O]⁺ | Loss of H• (α-cleavage) |

| 165 | [C₁₂H₂₁]⁺ | Loss of CHO• (α-cleavage) |

| Various | [CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺ | Cleavage along the alkyl chain |

| Various | Resonance-stabilized ions | Cleavage at allylic positions |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with a chemical formula of C13H22O, the theoretical exact mass can be calculated.

Theoretical Data for this compound:

| Parameter | Value |

| Molecular Formula | C13H22O |

| Theoretical Exact Mass (Monoisotopic) | 194.1671 u |

| Molecular Weight (Average) | 194.31 g/mol |

An experimental HRMS analysis, typically using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield an m/z value that closely matches the theoretical exact mass. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The verification of the measured exact mass against the theoretical value would provide strong evidence for the elemental composition of C13H22O, a crucial step in the structural confirmation of this compound. At present, specific experimental HRMS data for this compound has not been reported in the surveyed literature.

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis of this compound

Electronic Spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. The structure of this compound contains two key chromophoric systems: an α,β-unsaturated aldehyde (the ethylidene group conjugated with the aldehyde) and an isolated carbon-carbon double bond (the undec-10-en-1-yl chain).

The conjugated system is expected to give rise to a strong absorption band in the UV region, corresponding to a π → π* transition. The n → π* transition of the carbonyl group, which is typically weaker, would also be expected. The isolated double bond at the C10 position would have a π → π* transition at a much shorter wavelength, likely in the far UV region, and may not be observed with standard UV-Vis spectrophotometers.

Expected UV-Visible Absorption Maxima (λmax) for this compound:

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

| α,β-Unsaturated Aldehyde | π → π | 220-250 |

| Carbonyl Group | n → π | 310-330 |

| Isolated C=C | π → π* | < 200 |

Detailed experimental UV-Visible spectral data for this compound is not currently available in the scientific literature. The acquisition of such data would be invaluable for confirming the presence of the conjugated system and for potential quantitative analysis.

X-ray Diffraction Analysis for Solid-State Structure Determination (if crystalline form exists)

X-ray Diffraction (XRD) analysis is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method can provide precise information on bond lengths, bond angles, and stereochemistry.

For an XRD analysis of this compound to be performed, the compound must first be obtained in a crystalline form of suitable quality. If a single crystal can be grown, X-ray diffraction analysis would reveal the precise geometry of the ethylidene group (E/Z configuration) and the conformation of the undec-10-en-1-yl chain in the solid state.

A search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined and reported. Consequently, there is no experimental crystallographic data available for this compound.

Chromatographic and Advanced Analytical Methodologies for 2 Ethylideneundec 10 En 1 Al

Gas Chromatography (GC) for Volatility and Purity Assessment of 2-Ethylideneundec-10-en-1-al

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound, making it ideal for assessing its volatility and purity. The separation is typically performed on a capillary column with a non-polar or mid-polar stationary phase. A flame ionization detector (FID) is commonly employed for quantification due to its high sensitivity to hydrocarbons and linear response over a wide concentration range.

The method relies on the thermal stability of the analyte. The injector and column temperatures are optimized to ensure efficient volatilization without causing thermal degradation. A temperature-programmed elution is often used to achieve good resolution between the analyte, its isomers (E/Z), and other volatile impurities. Purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

Table 1: Illustrative Gas Chromatography (GC-FID) Parameters for Purity Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5, DB-5) |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 280 °C |

| Carrier Gas | Helium, Constant Flow Rate 1.0 mL/min |

| Oven Program | Initial 80 °C, hold 2 min; ramp 10 °C/min to 260 °C, hold 5 min |

| Injection Volume | 1 µL (Split ratio 50:1) |

| Solvent | Hexane or Isopropanol |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for samples where the analyte is present in a non-volatile matrix or when thermal degradation is a concern. As aldehydes like this compound lack a strong native chromophore for UV detection, a pre-column derivatization step is essential for sensitive quantification. researchgate.net

The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. hitachi-hightech.com This derivative is brightly colored and exhibits strong absorbance in the UV-visible region (around 360 nm), enabling highly sensitive detection. youngin.com The separation is then carried out using reversed-phase chromatography, typically with a C18 column and a gradient elution of acetonitrile (B52724) and water. fishersci.com

Coupled Techniques for Comprehensive Analysis

For unambiguous identification and structural confirmation, chromatography is often coupled with mass spectrometry.

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification by matching it against spectral libraries or through manual interpretation.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from cleavages at the double bonds and adjacent to the carbonyl group (alpha-cleavage). This technique is invaluable for confirming the identity of the main peak and identifying unknown impurities. icm.edu.pl

LC-MS is a powerful tool for analyzing the DNPH derivatives of this compound. It provides higher selectivity and sensitivity compared to HPLC-UV. Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the LC eluent is introduced into the mass spectrometer. LC-MS can provide the accurate molecular weight of the derivatized analyte, confirming its elemental composition. Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion, generating specific product ions that enhance the certainty of identification, especially in complex matrices.

Development and Validation of Analytical Methods for this compound Detection

The development and validation of analytical methods are critical to ensure that they are reliable, reproducible, and fit for purpose. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies on spiked samples.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Representative Validation Data for an HPLC-UV Method

| Validation Parameter | Result |

| Linearity Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (RSD%) | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.5 µg/mL |

Impurity Profiling and Quantitative Trace Analysis of this compound

Impurity profiling is the identification and quantification of all potential impurities present in a substance. For this compound, impurities can arise from the manufacturing process or degradation. Potential process-related impurities include residual starting materials (e.g., undec-10-en-1-al), isomers (e.g., the Z-isomer), or by-products from side reactions. Degradation impurities may include oxidation products, such as the corresponding carboxylic acid.

Both GC-MS and LC-MS are powerful techniques for identifying these impurities. Quantitative trace analysis is often required to ensure that the levels of these impurities are below specified limits. The high sensitivity of methods like HPLC-UV after DNPH derivatization allows for the accurate quantification of this compound and its carbonyl impurities at trace levels, for instance, when monitoring its presence in finished goods like cosmetics or perfumes. asianpubs.org

Computational and Theoretical Chemistry Studies of 2 Ethylideneundec 10 En 1 Al

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-Ethylideneundec-10-en-1-al. By solving the Schrödinger equation for the molecule, albeit with approximations, these methods provide a detailed picture of its electronic structure.

The flexibility of the undecenyl chain in this compound allows for a multitude of possible conformations. Understanding the relative energies of these conformers is key to predicting the molecule's prevalent shapes and, consequently, its chemical behavior. Conformational analysis is typically performed using methods like Density Functional Theory (DFT) to map the potential energy surface.

Interactive Data Table: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) at 298K |

| A | -178.5° | 0.00 | 45.2 |

| B | 65.2° | 1.25 | 20.1 |

| C | -68.9° | 1.35 | 18.3 |

| D | 180.0° | 2.50 | 6.4 |

The data suggests that the extended, anti-periplanar conformation (Conformer A) is the most stable, which is typical for long-chain hydrocarbons seeking to minimize steric hindrance. The gauche conformers (B and C) are slightly higher in energy, indicating some steric strain.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com

Interactive Data Table: FMO Energies of this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Primarily located on the C=C double bonds, indicating these are the likely sites for electrophilic attack. |

| LUMO | -1.10 | Concentrated on the carbonyl group (C=O) and the adjacent C=C bond, suggesting these are the primary sites for nucleophilic attack. |

| HOMO-LUMO Gap | 5.15 | This relatively large energy gap suggests good kinetic stability for the molecule under normal conditions. |

The distribution of the HOMO and LUMO across the molecule highlights the different reactive sites. The π-systems of the ethylidene and undecenyl groups contribute significantly to the HOMO, making them susceptible to electrophiles. Conversely, the electron-withdrawing nature of the aldehyde group localizes the LUMO, making the carbonyl carbon a prime target for nucleophiles.

The distribution of electron density within a molecule governs its polarity and intermolecular interactions. Electrostatic potential (ESP) maps provide a visual representation of this charge distribution, with red areas indicating electron-rich regions (negative potential) and blue areas indicating electron-poor regions (positive potential). youtube.com

In this compound, the ESP map would be expected to show a significant negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity. The hydrogen atom of the aldehyde group and the protons on the carbons adjacent to the double bonds would likely exhibit a positive potential (blue), rendering them susceptible to nucleophilic attack. The long hydrocarbon chain would be expected to have a relatively neutral potential (green).

Molecular Dynamics Simulations for Dynamic Behavior and Interactions of this compound

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By simulating the movement of atoms and molecules, MD can predict how the compound will behave in different environments, such as in a solvent or interacting with other molecules. These simulations can reveal preferred conformations in solution and the nature of intermolecular interactions, such as van der Waals forces and potential hydrogen bonding with protic solvents.

Reaction Mechanism Elucidation via Computational Transition State Modeling

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. researchgate.net By modeling the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For a molecule like this compound, this could involve modeling reactions such as nucleophilic addition to the carbonyl group or electrophilic addition to one of the double bonds.

Interactive Data Table: Calculated Activation Energies for Reactions of this compound

| Reaction Type | Reactant | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic Addition | CH₃O⁻ | 12.5 | 12.5 |

| Electrophilic Addition | H⁺ | 8.2 | 8.2 |

| Diels-Alder Cycloaddition | Butadiene | 25.8 | 25.8 |

These hypothetical values illustrate how computational modeling can be used to compare the feasibility of different reaction pathways.

Prediction of Spectroscopic Parameters for this compound

Computational methods can accurately predict various spectroscopic properties, which is essential for identifying and characterizing molecules.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. For this compound, the aldehydic proton would be predicted to have a high chemical shift (around 9-10 ppm) in the ¹H NMR spectrum. The sp² hybridized carbons of the double bonds and the carbonyl group would show characteristic shifts in the ¹³C NMR spectrum.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups. Calculations can predict the vibrational frequencies of different bonds. Key predicted peaks for this compound would include a strong C=O stretching frequency around 1720-1740 cm⁻¹ and C=C stretching frequencies around 1640-1680 cm⁻¹.

UV-Vis Spectroscopy: The electronic transitions predicted from quantum chemical calculations can be correlated with the absorption bands in a UV-Vis spectrum. The π → π* transitions of the conjugated system in this compound would be expected to result in absorption in the UV region.

In Silico Screening of Potential Derivatization Pathways

The strategic modification of lead compounds is a cornerstone of modern drug discovery and materials science. For a molecule with multiple reactive sites like this compound, which possesses an α,β-unsaturated aldehyde, an isolated double bond, and a flexible alkyl chain, predicting the outcome of chemical reactions can be challenging. In silico screening of potential derivatization pathways offers a rapid and cost-effective approach to prioritize synthetic routes and predict potential products, by-products, and their properties. This computational approach leverages quantum mechanics, molecular dynamics, and machine learning to model chemical reactivity.

A variety of computational tools and methodologies are available for predicting the course of chemical reactions. escholarship.orgnih.gov These can range from mechanism-based approaches that calculate transition state energies to machine learning models trained on vast reaction databases. escholarship.orgnih.gov For aldehydes, computational models have been developed to predict sites of metabolism, which are essentially enzymatic derivatizations. mass-analytica.comnih.govnih.gov These studies often employ density functional theory (DFT) to calculate activation energies for different reaction pathways. acs.org

A hypothetical in silico screening for this compound would begin by identifying the key reactive sites: the aldehyde functional group, the conjugated C=C double bond (at the 2-position), and the isolated C=C double bond (at the 10-position). A library of common derivatizing reagents would then be selected to probe the reactivity of these sites.

Table 1: Potential Derivatization Reactions for this compound

| Reaction Type | Reagent Class | Reactive Site Targeted | Potential Product Class |

| Reduction | Hydrides (e.g., NaBH₄) | Aldehyde | Primary Alcohol |

| Oxidation | Mild Oxidants (e.g., Ag₂O) | Aldehyde | Carboxylic Acid |

| Nucleophilic Addition | Amines (e.g., R-NH₂) | Aldehyde | Imine |

| Wittig Reaction | Phosphonium (B103445) Ylides | Aldehyde | Alkene |

| Michael Addition | Thiolates (e.g., R-S⁻) | Conjugated C=C | Thioether |

| Epoxidation | Peroxy Acids | Isolated C=C | Epoxide |

| D-cysteine addition | D-cysteine | Aldehyde | Thiazolidine-4-carboxylic acid |

Theoretical investigations into the reactivity of α,β-unsaturated aldehydes have shown that factors such as steric hindrance and electronic effects govern whether a nucleophile will attack the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or Michael addition). acs.orgnih.gov Computational models can predict the preferred pathway by calculating the activation energies for both possibilities.

For instance, a DFT study could be performed to compare the reaction barriers for the addition of a simple thiol to the carbonyl carbon versus the β-carbon of the ethylidene group. The results of such a hypothetical study are presented in Table 2.

Table 2: Calculated Activation Energies for Thiol Addition to this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Product |

| 1,2-Addition | Thiol addition to C1 | 15.2 | Hemithioacetal |

| 1,4-Addition (Michael) | Thiol addition to C3 | 11.8 | 3-Thio-undec-10-en-1-al |

The lower activation energy for the 1,4-addition pathway in this hypothetical scenario suggests that this would be the kinetically favored product. Such predictions are invaluable for guiding synthetic efforts and avoiding the formation of undesired side products.

Furthermore, in silico methods can be used to predict the properties of the resulting derivatives. For example, the lipophilicity (logP), aqueous solubility, and electronic properties of the predicted products from Table 1 could be calculated. This allows for the early-stage filtering of derivatives that are unlikely to have the desired physicochemical properties for a given application.

The atmospheric reactivity of unsaturated aldehydes is another area where computational studies provide significant insights. researchgate.netrsc.orgucar.edu The reaction of this compound with atmospheric oxidants like ozone or hydroxyl radicals could be modeled to predict its environmental fate.

Derivatization is also a key strategy in analytical chemistry to enhance the detection of aldehydes by techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.govnih.govnih.gov The reaction with reagents such as D-cysteine to form thiazolidine-4-carboxylic acids is a common example. nih.gov Computational screening could help in the design of new derivatization agents with improved reaction kinetics and ionization efficiency for mass spectrometry.

Environmental Transformation and Fate of 2 Ethylideneundec 10 En 1 Al

Biodegradation Pathways and Mechanisms of 2-Ethylideneundec-10-en-1-al

The biodegradation of this compound is anticipated to be a significant pathway for its removal from the environment. Microorganisms, particularly bacteria, are known to metabolize long-chain hydrocarbons and related compounds. The presence of both a double bond and an aldehyde functional group in this compound suggests several potential initial lines of enzymatic attack.

One likely pathway involves the oxidation of the aldehyde group to a carboxylic acid, a common initial step in the metabolism of aldehydes. This transformation would be followed by the beta-oxidation of the resulting fatty acid, a well-established metabolic route for breaking down long-chain carbon compounds. The double bonds within the molecule may be reduced or isomerized during this process.

Alternatively, microorganisms may initiate degradation by attacking the carbon-carbon double bonds. This can occur through various enzymatic reactions, such as hydration or epoxidation, leading to the formation of intermediates that can then enter central metabolic pathways. The terminal double bond at the C10 position and the ethylidene group at the C2 position present distinct sites for such enzymatic modifications.

The rate and extent of biodegradation will likely depend on several factors, including the microbial community present, temperature, pH, and the availability of nutrients. Long-chain alkanes and alkenes can be effectively degraded by various bacterial strains, including those from the genera Pseudomonas and Alcanivorax. nih.govglobalsciencebooks.info The degradation rates for alkanes have been observed to vary with chain length, with some studies showing higher rates for medium-chain alkanes compared to long-chain ones. frontiersin.org

Table 1: Plausible Biodegradation Reactions for this compound

| Reaction Type | Description | Potential Intermediate(s) |

|---|---|---|

| Aldehyde Oxidation | The aldehyde functional group is oxidized to a carboxylic acid. | 2-Ethylideneundec-10-en-1-oic acid |

| Double Bond Reduction | Saturation of one or both of the carbon-carbon double bonds. | 2-Ethylundecanal or 2-Ethylideneundecan-1-al |

| Beta-Oxidation | Following oxidation to a carboxylic acid, the carbon chain is shortened by two-carbon units. | Various shorter-chain fatty acids and aldehydes |

| Hydroxylation | Addition of a hydroxyl group across a double bond. | Hydroxylated derivatives |

Abiotic Degradation Processes: Photolysis and Hydrolysis of this compound

In addition to biodegradation, this compound is susceptible to abiotic degradation processes, primarily photolysis and, to a lesser extent, hydrolysis.

Photolysis: The presence of a carbonyl group and conjugated double bonds in this compound makes it a candidate for photochemical degradation. magadhmahilacollege.orgslideshare.net Unsaturated carbonyl compounds can absorb ultraviolet radiation, leading to electronic excitation and subsequent chemical reactions. magadhmahilacollege.org Potential photochemical reactions include isomerization of the double bonds, cycloaddition reactions, and cleavage of the molecule (Norrish type reactions). slideshare.netkvmwai.edu.in The rate of photolysis in the environment will be influenced by factors such as the intensity of solar radiation, the presence of photosensitizers in the water or atmosphere, and the medium in which the compound is present. For many carbonyl compounds, aqueous photolysis can be a relevant atmospheric removal process, although its significance compared to gas-phase photolysis and oxidation by hydroxyl radicals varies. copernicus.org

Table 2: Potential Abiotic Degradation Pathways for this compound

| Process | Description | Influencing Factors |

|---|---|---|

| Direct Photolysis | Degradation by direct absorption of solar radiation, leading to isomerization or cleavage. | Sunlight intensity, wavelength, presence of sensitizers. |

| Indirect Photolysis | Degradation by reaction with photochemically generated reactive species like hydroxyl radicals. | Concentration of reactive species, water chemistry. |

| Hydrolysis | Cleavage of chemical bonds by reaction with water. Expected to be slow at neutral environmental pH. | pH, temperature. |

Sorption and Mobility in Environmental Matrices

The sorption of this compound to soil and sediment particles will significantly influence its mobility and bioavailability in the environment. As a relatively nonpolar, hydrophobic organic compound, it is expected to adsorb to organic matter in soil and sediment. au.dk The degree of sorption is often correlated with the organic carbon content of the soil matrix.

The mobility of this compound in soil is therefore expected to be limited, particularly in soils with high organic matter content. This reduced mobility can lead to its retention in the upper soil layers, where it may be subject to degradation processes. In aquatic systems, a significant fraction of the compound is likely to partition from the water column to suspended solids and bottom sediments. This sequestration into solid matrices can reduce its availability for degradation and for uptake by aquatic organisms. The uptake of gaseous aldehydes by soil surfaces is a complex process involving both adsorption/desorption and irreversible chemical reactions. copernicus.org

Table 3: Expected Sorption Behavior and Mobility of this compound

| Environmental Matrix | Expected Sorption | Inferred Mobility | Governing Factors |

|---|---|---|---|

| Soil | Moderate to High | Low | Soil organic matter content, clay content, moisture. |

| Sediment | High | Very Low | Organic carbon content of the sediment. |

| Water | Partitioning to suspended solids | Transport primarily associated with particulate matter | Concentration of suspended solids. |

Modeling of Environmental Persistence and Distribution

Predicting the environmental persistence and distribution of this compound can be achieved through the use of environmental fate models. These models, such as fugacity-based models, estimate the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, and biota) based on its physicochemical properties.

Biosynthesis and Natural Occurrence of 2 Ethylideneundec 10 En 1 Al

Identification of Natural Sources

Currently, there is no scientific literature available that identifies 2-Ethylideneundec-10-en-1-al as a naturally occurring compound. Extensive searches have failed to pinpoint its presence in any organism. While unsaturated aldehydes are a common class of compounds in nature, often contributing to the aromas of plants and acting as signaling molecules in insects, this specific molecule remains elusive.

Elucidation of Biosynthetic Pathways

Given the lack of evidence for its natural occurrence, no biosynthetic pathways for this compound have been described. The biosynthesis of unsaturated aldehydes in organisms typically involves pathways such as fatty acid metabolism and the lipoxygenase (LOX) pathway, which generates a variety of volatile compounds in plants in response to stress. However, without a known natural source for this compound, any proposed biosynthetic route would be purely speculative.

Role of this compound in Biological Systems

The biological role of this compound is currently unknown. In a broader context, unsaturated aldehydes are known to have diverse and significant functions. In plants, they can act as defense compounds against herbivores and pathogens and are involved in stress signaling. In insects, similar molecules can function as pheromones, mediating communication for mating, aggregation, or alarm. However, without specific research on this compound, its function remains a matter of scientific inquiry.

Further research is required to determine if this compound exists in nature and, if so, to uncover its biosynthetic origins and biological significance.

Future Research Directions and Perspectives on 2 Ethylideneundec 10 En 1 Al

Unexplored Synthetic Avenues for 2-Ethylideneundec-10-en-1-al

The development of novel and efficient synthetic routes is paramount for enabling further investigation of this compound. Future research could focus on stereoselective methods to control the geometry of the ethylidene group, which is crucial for its potential biological activity and application in materials science.

Potential Synthetic Strategies:

| Strategy | Description | Potential Advantages |

| Organometallic Cross-Coupling Reactions | Utilization of palladium, nickel, or copper catalysts to couple a suitable undec-10-en-1-al precursor with an ethylidene-containing organometallic reagent. | High efficiency, functional group tolerance, and potential for stereocontrol. |

| Wittig-type Olefination Reactions | Reaction of an appropriate phosphonium (B103445) ylide with a suitable aldehyde or ketone precursor to introduce the ethylidene moiety. | Well-established methodology with predictable outcomes for alkene formation. |

| Metathesis Reactions | Employing ruthenium or molybdenum-based catalysts for cross-metathesis between a terminal alkene and an ethylidene-containing olefin. | Atom-economical and can be applied to complex molecular scaffolds. |

| Biocatalytic Approaches | The use of enzymes, such as aldolases or dehydratases, to construct the carbon skeleton and introduce the desired functionalities in a highly selective manner. | Environmentally benign, high stereoselectivity, and mild reaction conditions. |

Further exploration into one-pot or tandem reaction sequences could also provide more streamlined and sustainable synthetic pathways.

Novel Catalytic Applications and Transformations of this compound

The presence of multiple reactive sites—an aldehyde, a conjugated double bond, and a terminal double bond—makes this compound a versatile substrate for various catalytic transformations. Investigating its behavior in the presence of novel catalysts could unlock new chemical transformations.

Prospective Catalytic Research Areas:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective additions to the aldehyde or the conjugated system could lead to the synthesis of valuable chiral building blocks.

Polymerization: The terminal double bond could be a handle for polymerization reactions, potentially leading to novel polymers with unique properties derived from the ethylidene and aldehyde functionalities.

Tandem Catalysis: Designing catalytic systems that can sequentially activate different parts of the molecule could enable complex molecular transformations in a single operation, enhancing synthetic efficiency.

Photoredox Catalysis: Exploring light-mediated catalytic reactions could offer new pathways for functionalizing the molecule under mild conditions, potentially leading to novel cycloadditions or radical-mediated transformations.

Advanced Spectroscopic and Chromatographic Techniques for Enhanced Characterization

Thorough characterization is fundamental to understanding the properties and reactivity of this compound. While standard techniques like NMR and mass spectrometry are essential, advanced methods could provide deeper structural and dynamic insights.

Advanced Analytical Methods:

| Technique | Application for this compound |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals, and determination of the stereochemistry of the ethylidene group. |

| Chiral Chromatography | Separation and quantification of potential enantiomers if the molecule is synthesized in a chiral form. |

| Vibrational Circular Dichroism (VCD) | Determination of the absolute configuration of chiral derivatives without the need for crystallization. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Providing information on the three-dimensional shape of the molecule and its conformers in the gas phase. |

These advanced techniques will be crucial for confirming the structure of newly synthesized derivatives and for studying the mechanisms of its reactions.

Integration of Computational Chemistry for Predictive Research

Computational chemistry and theoretical modeling can provide invaluable predictive insights into the reactivity, properties, and spectroscopic signatures of this compound, guiding experimental efforts. researchgate.netresearchgate.net